![molecular formula C5H10O B038448 (2S)-2-propyloxirane CAS No. 123731-68-0](/img/structure/B38448.png)
(2S)-2-propyloxirane
Overview
Description
(2S)-2-propyloxirane, also known as (S)-(+)-propylene oxide, is a chiral epoxide that has been widely used in organic synthesis and as a chiral building block for the preparation of biologically active compounds.
Scientific Research Applications
Chemical Synthesis and Catalysis :
- Ruthenium-catalyzed cyclization of 2-propyloxirane was studied for efficient production of certain organic compounds. This process showed solvent-dependent chemoselectivity, proving significant for organic synthesis (Lin, Maddirala, & Liu, 2005).
- In another study, 2-methyl-2-vinyloxirane was used as a masked dienolate in direct vinylogous Mannich-type reactions, an important intermediate for synthesizing specific organic compounds (Lautens, Tayama, & Nguyen, 2004).
Sensor Technology :
- A study highlighted the use of a MoS2/ZnO-based photoelectrochemical sensor for determining synthetic antioxidant propyl gallate. This application is beneficial for food quality monitoring and controlling the use of antioxidants in foods (Han et al., 2019).
Environmental and Toxicity Studies :
- Research on 2,4-D herbicide toxicity indicated rapid advancements in this area, with significant contributions from countries like the USA, Canada, and China. This is relevant in assessing the environmental and health impacts of such chemicals (Zuanazzi, Ghisi, & Oliveira, 2020).
Materials Science and Corrosion Inhibition :
- Epoxy polymers, including those related to oxirane structures, were studied for their anticorrosive properties on carbon steel in acidic solutions. Such studies are crucial for developing new materials with enhanced corrosion resistance (Dagdag et al., 2020).
Drug Discovery and Synthesis :
- Trifluoromethylmorpholines, synthesized using related oxirane compounds, were identified as potential building blocks in drug discovery, highlighting the role of these compounds in pharmaceutical research (Shcherbatiuk et al., 2013).
properties
IUPAC Name |
(2S)-2-propyloxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-2-3-5-4-6-5/h5H,2-4H2,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYURNNNQIFDVCA-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-propyloxirane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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